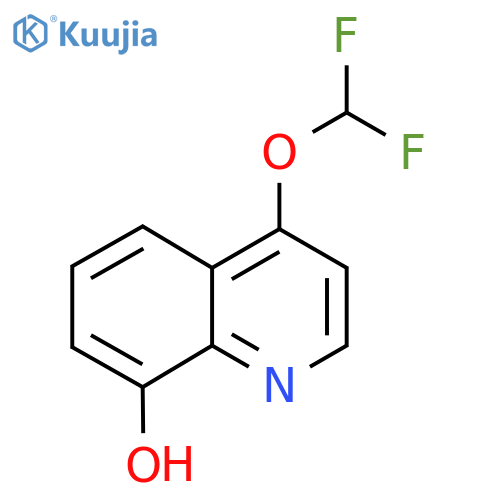Cas no 1261563-62-5 (4-(Difluoromethoxy)-8-hydroxyquinoline)

1261563-62-5 structure
商品名:4-(Difluoromethoxy)-8-hydroxyquinoline
CAS番号:1261563-62-5
MF:C10H7F2NO2
メガワット:211.164889574051
CID:4822573
4-(Difluoromethoxy)-8-hydroxyquinoline 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethoxy)-8-hydroxyquinoline
-
- インチ: 1S/C10H7F2NO2/c11-10(12)15-8-4-5-13-9-6(8)2-1-3-7(9)14/h1-5,10,14H
- InChIKey: QZMYSRPZMXMJAU-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CN=C2C(=CC=CC2=1)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 3
4-(Difluoromethoxy)-8-hydroxyquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000370-250mg |
4-(Difluoromethoxy)-8-hydroxyquinoline |
1261563-62-5 | 98% | 250mg |
$702.85 | 2023-09-03 | |
| Alichem | A189000370-500mg |
4-(Difluoromethoxy)-8-hydroxyquinoline |
1261563-62-5 | 98% | 500mg |
$1130.21 | 2023-09-03 | |
| Alichem | A189000370-1g |
4-(Difluoromethoxy)-8-hydroxyquinoline |
1261563-62-5 | 98% | 1g |
$1943.28 | 2023-09-03 |
4-(Difluoromethoxy)-8-hydroxyquinoline 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
1261563-62-5 (4-(Difluoromethoxy)-8-hydroxyquinoline) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
